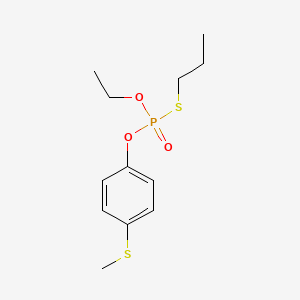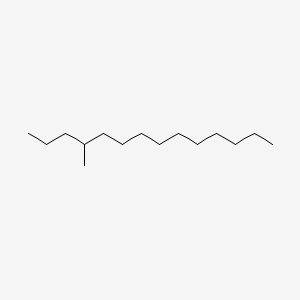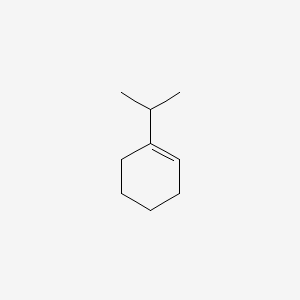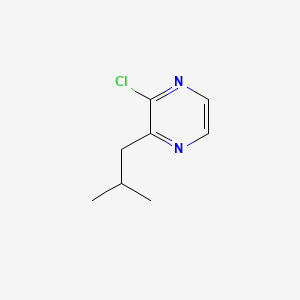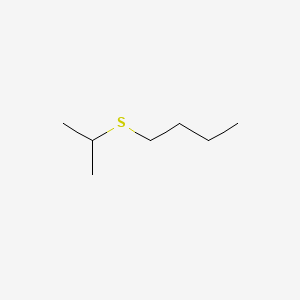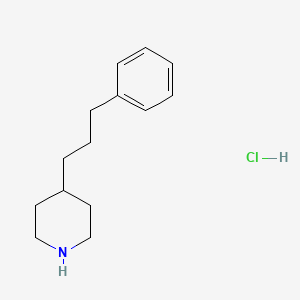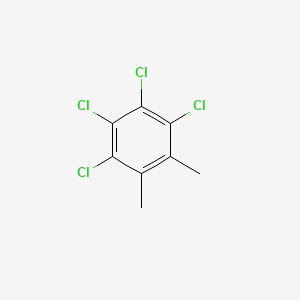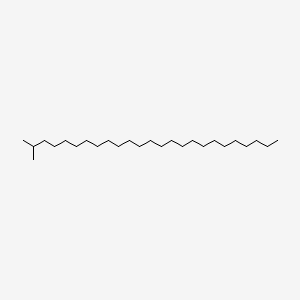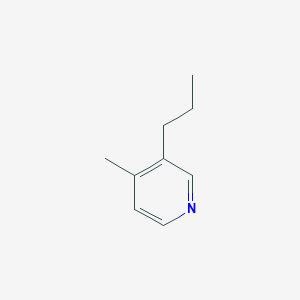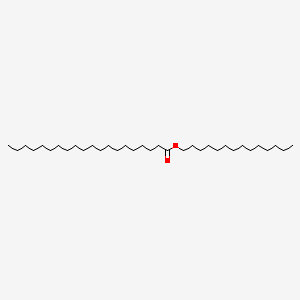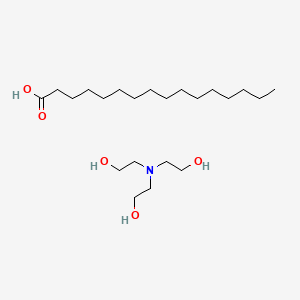
Triethanolamine palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine palmitate is an ester formed from the reaction of triethanolamine and palmitic acid. It is commonly used in the formulation of cosmetics and personal care products due to its surfactant and emulsifying properties. This compound helps in stabilizing emulsions and improving the texture and consistency of various products.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine palmitate is synthesized through the esterification of triethanolamine with palmitic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or hypophosphorous acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160°C, under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of methyl palmitate with triethanolamine. This process is catalyzed by a heterogeneous catalyst, such as calcium-aluminum hydrotalcite, which is more environmentally friendly compared to traditional homogeneous catalysts like sodium methoxide . The reaction is conducted at 170°C under vacuum conditions to achieve high conversion rates.
化学反応の分析
Types of Reactions
Triethanolamine palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and palmitic acid.
Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or ketones.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents, such as acyl chlorides, to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Hydrolysis: Triethanolamine and palmitic acid.
Oxidation: Aldehydes or ketones derived from triethanolamine.
Substitution: Various esters depending on the acylating agent used.
科学的研究の応用
Triethanolamine palmitate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of cell culture media and other biological preparations to enhance stability and consistency.
Medicine: Incorporated into topical formulations for its emulsifying properties, improving the delivery and efficacy of active pharmaceutical ingredients.
作用機序
Triethanolamine palmitate acts primarily as a surfactant and emulsifier. As a surfactant, it lowers the interfacial tension between different phases, such as oil and water, preventing separation and promoting the formation of stable emulsions. The hydroxyl groups in triethanolamine can form hydrogen bonds with water molecules, while the long hydrocarbon chain of palmitic acid interacts with oil phases, thus stabilizing the emulsion .
類似化合物との比較
Similar Compounds
Diethanolamine palmitate: Similar in structure but contains two hydroxyl groups instead of three.
Monoethanolamine palmitate: Contains only one hydroxyl group.
Triethanolamine stearate: Similar structure but with stearic acid instead of palmitic acid.
Uniqueness
Triethanolamine palmitate is unique due to its three hydroxyl groups, which provide enhanced emulsifying properties compared to diethanolamine and monoethanolamine derivatives. Additionally, the use of palmitic acid gives it a specific hydrophobic character that is beneficial in stabilizing emulsions in various formulations .
特性
CAS番号 |
49719-60-0 |
|---|---|
分子式 |
C22H47NO5 |
分子量 |
405.6 g/mol |
IUPAC名 |
hexadecanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;8-4-1-7(2-5-9)3-6-10/h2-15H2,1H3,(H,17,18);8-10H,1-6H2 |
InChIキー |
WYVGZXIHGGQSQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO |
Key on ui other cas no. |
49719-60-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


